molecular formula C7H7N3O B15329159 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine

2-Methoxy-5h-pyrrolo[2,3-b]pyrazine

Cat. No.: B15329159
M. Wt: 149.15 g/mol
InChI Key: WZWJIVQLRRYBNG-UHFFFAOYSA-N
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Description

2-Methoxy-5h-pyrrolo[2,3-b]pyrazine is a chemical compound built on the privileged 5H-pyrrolo[2,3-b]pyrazine scaffold, a structure recognized in medicinal chemistry for its potential in anticancer drug discovery . Derivatives of this core structure have been extensively investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a subfamily of receptor tyrosine kinases that are aberrant in various cancer types . The 5H-pyrrolo[2,3-b]pyrazine scaffold acts as an effective hinge binder within the ATP-binding site of the kinase domain, forming a key hydrogen bond that anchors the molecule and provides a basis for high selectivity and potency . This research-grade compound serves as a versatile building block for the discovery and development of novel kinase inhibitors. Guided by structure-based drug design, researchers can functionalize this scaffold to explore structure-activity relationships (SAR) and optimize properties such as binding affinity, metabolic stability, and selectivity . Beyond FGFRs, the pyrrolo[2,3-b]pyrazine core has also been reported in studies targeting other kinases, including Bruton’s tyrosine kinase (BTK), focal adhesion kinase (FAK), and cyclin-dependent kinases (CDKs), highlighting its broad utility in biochemical and cell-based research . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-methoxy-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H7N3O/c1-11-6-4-9-7-5(10-6)2-3-8-7/h2-4H,1H3,(H,8,9)

InChI Key

WZWJIVQLRRYBNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=N1)C=CN2

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 5h Pyrrolo 2,3 B Pyrazine and Its Derivatives

Strategies for Pyrrolo[2,3-b]pyrazine Core Formation

The construction of the pyrrolo[2,3-b]pyrazine core can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. Key strategies include one-pot protocols, palladium-catalyzed cyclizations, and modifications of classical named reactions.

One-Pot Protocols Utilizing Halo-Pyrazine Precursors

One-pot syntheses provide an efficient pathway to complex molecules by combining multiple reaction steps in a single flask, avoiding the isolation of intermediates. nih.govresearchgate.netnih.govnanomaterchem.com For the synthesis of pyrrolo[2,3-b]pyrazines, halo-pyrazine precursors are valuable starting materials. For instance, a one-pot reaction can be designed where a suitably substituted halo-pyrazine undergoes a sequence of reactions, such as a nucleophilic substitution followed by an intramolecular cyclization, to form the fused pyrrole (B145914) ring. These protocols are advantageous due to their operational simplicity and potential for high atom economy. nih.gov

Palladium-Catalyzed Cyclization Reactions (e.g., Sonogashira Cross-Coupling followed by C–N Cyclization)

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.comconsensus.apptandfonline.comnih.gov A prominent strategy for synthesizing the pyrrolo[2,3-b]pyrazine core involves a Sonogashira cross-coupling reaction followed by an intramolecular C–N bond formation. researchgate.netorganic-chemistry.orgrsc.orgnih.gov This sequence typically starts with a dihalo-pyrazine, which undergoes a Sonogashira coupling with a terminal alkyne. The resulting alkynyl-pyrazine intermediate is then subjected to a cyclization reaction, often promoted by a base or a transition metal catalyst, to construct the pyrrole ring. This methodology offers a high degree of flexibility in introducing substituents on the pyrrole ring by varying the alkyne coupling partner.

A general representation of this approach is the reaction of a bromo-substituted pyrazine (B50134) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgyoutube.com The subsequent intramolecular cyclization of the alkynylpyrazine intermediate leads to the formation of the 5H-pyrrolo[2,3-b]pyrazine scaffold. mdpi.com

Chichibabin Reaction Modifications for Pyrrolopyrazine Synthesis

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles. wikipedia.orgmyttex.netslideshare.net While traditionally used for the synthesis of aminopyridines, modifications of this reaction can be adapted for the synthesis of fused heterocyclic systems like pyrrolopyrazines. wikipedia.orgchemistnotes.com This could involve an intramolecular variant where a pyrazine derivative bearing a suitable side chain undergoes cyclization under Chichibabin-like conditions. The reaction typically involves the use of a strong base like sodium amide to facilitate the amination and subsequent ring closure. wikipedia.orgmyttex.net

Regioselective Functionalization and Derivatization

Following the construction of the pyrrolo[2,3-b]pyrazine core, further functionalization is often required to access a diverse range of derivatives. Regioselectivity in these reactions is a critical aspect, dictating the final structure of the molecule.

Amination Reactions (Metal-Free vs. Metal-Catalyzed Regioselectivity)

The introduction of amino groups onto the pyrrolo[2,3-b]pyrazine scaffold is a key transformation, as these groups can serve as handles for further diversification or as crucial pharmacophores. Both metal-free and metal-catalyzed amination methods have been explored, often exhibiting different regioselectivities.

Metal-Free Amination: Metal-free amination reactions can be achieved under various conditions. rsc.orgbenthamscience.com For instance, nucleophilic aromatic substitution (SNAr) reactions with amines can occur at specific positions on the pyrrolo[2,3-b]pyrazine ring, depending on the electronic properties of the scaffold and the reaction conditions. The regioselectivity is governed by the inherent reactivity of the different positions on the heterocyclic core.

Metal-Catalyzed Amination: Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a powerful and general method for forming C-N bonds. These reactions typically employ a palladium catalyst and a suitable ligand to couple an amine with a halo- or triflyloxy-substituted pyrrolo[2,3-b]pyrazine. The regioselectivity of these reactions is primarily determined by the position of the leaving group on the heterocyclic core, allowing for the targeted introduction of amino functionalities.

Research has shown that the choice between metal-free and metal-catalyzed conditions can influence the site of amination on the 5H-pyrrolo[2,3-b]pyrazine scaffold, providing a valuable tool for controlling the regiochemical outcome of the synthesis. mdpi.com

Suzuki Coupling Reactions for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, and it has been effectively applied to the functionalization of pyrazine cores. This reaction typically involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex.

In the context of pyrazine chemistry, Suzuki couplings enable the introduction of a diverse array of aryl and heteroaryl substituents. For instance, the reaction of 2,5-dibromo-3,6-dimethylpyrazine (B3046257) with 2-methoxy-5-pyridylboronic acid results in the formation of the corresponding 2,5-dipyridylpyrazine derivative in a 73% yield. rsc.org This highlights the utility of the Suzuki reaction in incorporating various heteroaryl groups into a polymer chain. rsc.org However, the electron-deficient nature of the pyrazine ring can lead to lability of the halogen atoms, sometimes necessitating a significant excess of the halopyrazine to achieve monoarylation, as seen in the reaction of 2,5-dibromo-3,6-dimethylpyrazine with 4-tert-butylbenzeneboronic acid. rsc.org

Researchers have also explored the coupling of halopyrazines with pyrimidylboronic acids. rsc.org The use of more electron-rich boronic acids, such as TBDMS-protected indolylboronic acid, has proven successful in achieving desired products like bis-indolylpyrazine in high yields (80%). rsc.org Even less reactive substrates, like 3-chloro-2,5-dimethylpyrazine, can undergo Suzuki coupling, although they may require longer reaction times and yield more modest results, as demonstrated by its reaction with 2-methoxynaphthylboronic acid which produced the coupled product in 61% yield after 72 hours. rsc.org

The synthesis of 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid has been accomplished through lithium-halogen exchange on the corresponding bromopyrimidines followed by reaction with triisopropylborate. rsc.org These boronic acids have been successfully used in Suzuki cross-coupling reactions with various heteroaryl halides to produce a range of heteroarylpyrimidines. rsc.orgresearchgate.net For example, a two-fold reaction of 5-pyrimidylboronic acid with 4,6-dichloropyrimidine (B16783) afforded 4,6-bis(5-pyrimidyl)pyrimidine in a 56% yield. rsc.orgresearchgate.net

Table 1: Examples of Suzuki Coupling Reactions on Pyrazine Scaffolds

Halopyrazine SubstrateBoronic AcidCatalyst SystemProductYieldReference
2,5-Dibromo-3,6-dimethylpyrazine2-Methoxy-5-pyridylboronic acidNot specified2,5-bis(2-methoxy-5-pyridyl)-3,6-dimethylpyrazine73% rsc.org
2,5-Dibromo-3-methoxypyrazineTBDMS-protected indolylboronic acidNot specified2,5-bis(indolyl)-3-methoxypyrazine80% rsc.org
3-Chloro-2,5-dimethylpyrazine2-Methoxynaphthylboronic acidNot specified3-(2-Methoxynaphthyl)-2,5-dimethylpyrazine61% rsc.org
4,6-Dichloropyrimidine5-Pyrimidylboronic acidPd(PPh3)2Cl24,6-bis(5-Pyrimidyl)pyrimidine56% rsc.orgresearchgate.net
5-Bromoimidazo[1,2-a]pyrazineImidazoleboronic acidNot specified5-(Imidazolyl)imidazo[1,2-a]pyrazine75% rsc.org

Nucleophilic Substitution Reactions with Amines

The pyrrolo[2,3-b]pyrazine scaffold is a key component in various biologically active molecules, and nucleophilic substitution reactions with amines are a critical method for introducing diversity and modulating the properties of these compounds. The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, for example, highlights the intricacies of these reactions.

One synthetic approach involves the amination of a pre-functionalized pyrrolopyridine core. For instance, the amination of a 4-chloro-2-iodo-pyrrolopyridine intermediate can be challenging. Initial attempts using a RuPhos-based catalyst system on a 2-iodo derivative were unsuccessful, leading to reduction at the C-2 position instead of the desired amination at C-4. nih.gov This indicated that the oxidative addition of palladium preferentially occurs at the more reactive C-2 position. nih.gov To circumvent this, a revised strategy was employed where the 4-amino group was introduced prior to iodination. nih.gov

Another study details the synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine. researchgate.net This starting material undergoes subsequent reactions with N-protected amino acid hydrazides and amino acid esters using N,N'-carbonyldiimidazole as a coupling agent to generate a library of peptidomimetic derivatives. researchgate.net

Intramolecular Oxidative Ring Rearrangements (General Heterocycle Synthesis)

Intramolecular oxidative cyclization represents a powerful and atom-economical strategy for the synthesis of various N-heterocycles. bohrium.com This approach often involves the formation of new carbon-heteroatom or carbon-carbon bonds within a single molecule, leading to the construction of complex ring systems.

One notable example is the use of boron trifluoride etherate to catalyze the cyclization of pyrrole-3-carboxamides, which involves an oxidation step facilitated by exposure to air. semanticscholar.org This method has been successfully applied to synthesize various 5-(4-methoxyphenyl)-7,8-dimethylpyrrolo nih.govrsc.orgpyrido[2,4-d]pyrimidin-6-ones in moderate yields. semanticscholar.org The plausible mechanism for this acid-facilitated oxidative ring closure involves the formation of a new conjugated ring system, which drives the rearomatization. semanticscholar.org

The synthesis of medium-sized heterocycles, which are important structural motifs in many biologically active compounds, can also be achieved through transition-metal-catalyzed intramolecular cyclizations. mdpi.com For example, the intramolecular Heck reaction, which involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule, is a frequently used method for accessing medium-sized rings. mdpi.com

Furthermore, base-mediated rearrangements can lead to the expansion of existing rings to form larger heterocycles. A recently developed method utilizes a KOtBu-DMF system to promote the rearrangement of dithioacetyl-substituted propargylamines. This reaction proceeds through an exclusive endo-dig radical cyclization process to afford amino-functionalized S,S-heterocycles of varying ring sizes. acs.org

Synthetic Challenges and Optimization Strategies

The synthesis of complex heterocyclic molecules like 2-methoxy-5H-pyrrolo[2,3-b]pyrazine and its derivatives is often fraught with challenges, including low yields, reproducibility issues, and the need for precise stereochemical control.

Addressing Low Yields and Reproducibility Issues in Key Steps

Low yields and lack of reproducibility are common hurdles in multi-step organic syntheses. In the synthesis of pyrrolo nih.govrsc.orgpyrido[2,4-d]pyrimidin-6-ones, for instance, the cyclization of a pyrazole (B372694) derivative proved to be very sluggish compared to analogous pyrrole derivatives. semanticscholar.org Even with a large excess of boron trifluoride etherate and elevated temperatures, only a 6% yield of the desired product was isolated. semanticscholar.org This low yield is likely due to the coordination of the pyrazole with the Lewis acid, which inhibits the cyclization process. semanticscholar.org

In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the final SEM-deprotection step was particularly challenging. nih.gov The release of formaldehyde (B43269) during this step led to the formation of various side products, including an interesting tricyclic eight-membered 7-azaindole. nih.gov Optimization of this step by performing the acidic deprotection at room temperature resulted in a 45% yield of the desired product, but still alongside multiple unisolated byproducts. nih.gov

The choice of catalyst and reaction conditions is also critical for optimizing yields. In a chemoselective Suzuki-Miyaura cross-coupling, screening of various palladium catalysts revealed that while some systems suffered from low chemoselectivity or the formation of side products, the use of Pd(PPh3)4 led to only a small amount of the reduced derivative as a byproduct. nih.gov

Stereochemical Control in Derivatization

Achieving the desired stereochemistry is a crucial aspect of synthesizing biologically active molecules. Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, present a unique challenge in this regard.

In the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, a series of atropisomeric mono-, di-, and triarylpyridine derivatives were formed. nih.gov The reaction with ortho-methoxyphenylboronic acid showed a surprising selectivity, suggesting an additional metal-oxygen chelation effect in the transition state that was not observed with ortho-chloro analogues. nih.gov The treatment of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid yielded a mixture of three atropisomeric stereoisomers of 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridines, with the least thermodynamically stable isomer being the major product. nih.gov This highlights the complex interplay of steric and electronic factors that govern the stereochemical outcome of such reactions.

Chemical Reactivity and Transformations of 2 Methoxy 5h Pyrrolo 2,3 B Pyrazine Systems

Electrophilic and Nucleophilic Reactions of the Pyrrolo[2,3-b]pyrazine Nucleus

The fused pyrrolo[2,3-b]pyrazine ring system exhibits a nuanced reactivity profile towards electrophiles and nucleophiles. The pyrrole (B145914) moiety is generally susceptible to electrophilic attack, while the pyrazine (B50134) ring is prone to nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present.

Electrophilic Reactions: The pyrrole part of the nucleus is electron-rich and thus the preferred site for electrophilic aromatic substitution. The methoxy (B1213986) group at the C2-position, being an electron-donating group, is expected to further activate the ring system towards electrophilic attack. However, the precise regioselectivity of such reactions on the 2-methoxy substituted core is not extensively documented. Studies on related pyrrolopyrazine systems can provide insights. For instance, electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines show that the site of acylation is highly dependent on the substituents present. arkat-usa.org For 2-bromo-5H-pyrrolo[2,3-b]pyrazine, electrophilic substitution with N-iodosuccinimide occurs at the C7 position of the pyrrole ring. chemicalbook.com This suggests that the C7 position is a likely site for electrophilic attack in 2-methoxy-5H-pyrrolo[2,3-b]pyrazine as well.

Nucleophilic Reactions: The pyrazine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution, especially at positions bearing a suitable leaving group, such as a halogen. For example, chloropyrazines readily react with various nucleophiles like sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide to yield the corresponding substituted products. rsc.org In the context of the pyrrolo[2,3-d]pyrimidine system, which is structurally related, the displacement of a 4-chloro group by anilines is a key step in the synthesis of kinase inhibitors. nih.govnih.gov While this compound itself does not have a typical leaving group on the pyrazine ring, its derivatives, such as the corresponding chloropyrazines, would be expected to undergo similar nucleophilic substitutions. The methoxy group itself is generally a poor leaving group but its displacement can be achieved under specific conditions.

The following table summarizes the expected reactivity based on related systems.

Reaction TypeReagent/ConditionsExpected Product/Reactivity
Electrophilic Substitution
HalogenationNBS, NCS, NISHalogenation likely at the C7 position of the pyrrole ring.
NitrationHNO₃/H₂SO₄Nitration expected on the pyrrole moiety, regioselectivity may vary.
AcylationAcyl chloride/Lewis AcidAcylation on the pyrrole ring, potentially at C7.
Nucleophilic Substitution
(on halo-derivatives)NaOMe, R-NH₂, etc.Displacement of the halide on the pyrazine ring.

Functional Group Interconversions at the Methoxy Position

The methoxy group at the C2-position is a key functional handle that can be transformed to introduce further molecular diversity. The most common transformation is the cleavage of the methyl ether to the corresponding 2-hydroxy-5H-pyrrolo[2,3-b]pyrazine.

Ether Cleavage: The conversion of the methoxy group to a hydroxyl group can be achieved using various standard reagents for ether cleavage. Strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃) are commonly employed for this purpose. The resulting 2-hydroxy derivative exists in equilibrium with its tautomeric form, the 2-oxo-1,2-dihydro-5H-pyrrolo[2,3-b]pyrazine. This transformation is significant as it opens up pathways for further functionalization at this position.

Conversion to Other Functional Groups: Once converted to the hydroxyl group, a range of functional group interconversions become accessible. ub.eduvanderbilt.edu The hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, which can then be displaced by various nucleophiles. ub.edu This two-step sequence allows for the introduction of amines, azides, nitriles, and other functionalities at the C2-position.

The table below outlines some potential transformations of the methoxy group.

Starting GroupReagent/ConditionsProduct Group
-OCH₃BBr₃ or HBr-OH
-OHTsCl, pyridine-OTs (Tosylate)
-OHSOCl₂-Cl
-OTsNaN₃-N₃ (Azide)
-OTsKCN-CN (Nitrile)
-OTsR-NH₂-NHR (Amine)

Photochemical and Thermal Stability in Synthetic Processes

The stability of the pyrrolo[2,3-b]pyrazine core is an important consideration in its synthesis and manipulation.

Thermal Stability: The pyrrolo[2,3-b]pyrazine ring system generally exhibits good thermal stability. This is evidenced by synthetic procedures that involve high temperatures. For example, the formation of substituted 5H-pyrrolo[2,3-b]pyrazines can be achieved through the thermal cyclization of pyrazinylhydrazones in high-boiling solvents like diphenyl ether. rsc.org The reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl oxide to form 1,4-dibenzylpyrazine-2(1H),3(4H)-dione occurs in boiling xylene, indicating the stability of the pyrazine ring at elevated temperatures. rsc.org Studies on copper complexes of pyrazine-2,3-dicarboxylic acid also show that the pyrazine core is stable to heat, with decomposition occurring in multiple stages starting with the loss of water and other ligands. chempap.org This suggests that this compound would likely tolerate typical thermal conditions used in synthetic organic chemistry without degradation of the core heterocyclic structure.

Photochemical Stability: There is limited specific information available on the photochemical stability of this compound. However, heterocyclic aromatic compounds, in general, can be susceptible to photochemical reactions, including rearrangements and ring-opening, upon absorption of UV light. The presence of the methoxy group and the fused ring system may influence its photostability. Push-pull chromophores based on related quinoxaline (B1680401) and thiadiazolo[3,4-b]pyrazine systems have been studied for their photophysical properties, indicating that these classes of compounds do interact with light. mdpi.com Without specific studies, it is advisable to handle this compound and its derivatives with protection from light, especially during prolonged reactions or storage.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., TD-DFT) on Electronic Structure and Spectroscopy

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the geometric and electronic structure of molecules. An extension of this, Time-Dependent DFT (TD-DFT), is particularly useful for simulating and interpreting electronic absorption spectra (UV-Vis). nih.gov

For 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine, TD-DFT calculations would provide valuable data on its electronic transitions. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate to the intensity of the absorption bands. Such studies help in understanding the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, which are characteristic of heteroaromatic systems. While specific TD-DFT data for this exact compound is not readily found, studies on related heterocyclic systems demonstrate a strong correlation between theoretically predicted and experimentally measured spectra. nih.gov

Table 1: Potential Insights from TD-DFT Calculations on this compound

Calculated ParameterSignificance
Excitation Energies Predicts the position of absorption bands in the UV-Vis spectrum.
Oscillator Strengths Indicates the intensity of the electronic transitions.
Molecular Orbitals Involved Identifies the nature of the transitions (e.g., HOMO to LUMO).
Solvent Effects Can model how the spectroscopic properties change in different solvents.

Molecular Docking Simulations for Ligand-Target Interactions

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a recognized "privileged" structure in medicinal chemistry, particularly for its role in developing kinase inhibitors. researchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While docking studies specifically for this compound are not detailed in the available literature, extensive research on other 5H-pyrrolo[2,3-b]pyrazine derivatives has been conducted. For example, derivatives of this scaffold have been docked into the ATP-binding site of various kinases, such as Janus kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov These studies typically reveal key interactions, such as hydrogen bonds and π-π stacking, that are essential for the inhibitory activity of these compounds. A molecular docking simulation of this compound into a kinase active site would aim to identify similar crucial interactions.

Table 2: Key Interaction Types in Ligand-Target Docking

Interaction TypeDescription
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N).
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and the protein.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.
Salt Bridges Combination of hydrogen bonding and electrostatic interactions between charged groups.

Conformational Analysis and Energetic Profiles

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For a molecule with rotatable bonds, such as the methoxy (B1213986) group in this compound, multiple conformers can exist.

Computational methods can be used to generate a potential energy surface by systematically rotating the flexible bonds and calculating the energy of each resulting conformation. This analysis would reveal the lowest energy (most stable) conformation of this compound and the energy barriers to rotation between different conformers. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. While specific conformational analyses for this compound are not published, studies of similar heterocyclic structures often reveal a preferred planar or near-planar arrangement of the core ring system, with substituents adopting specific low-energy orientations. iucr.org

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. researchgate.net This is particularly useful in understanding the synthesis of complex heterocyclic molecules.

For this compound, computational studies could elucidate the mechanisms of its synthesis, for instance, in cyclization reactions that form the pyrrolopyrazine ring system. dntb.gov.ua These studies can help in optimizing reaction conditions by identifying the rate-determining step and understanding the role of catalysts. Although specific mechanistic studies for the synthesis of this methoxy derivative are not available, theoretical investigations into related heterocyclic syntheses have successfully explained regioselectivity and the effects of different reagents. researchgate.net

Prediction of Structure-Property Relationships

Understanding the relationship between a molecule's structure and its properties (Structure-Property Relationships, SPR) is a cornerstone of materials science and drug design. Computational methods can predict a wide range of physicochemical properties for a compound like this compound before it is even synthesized.

These properties include electronic properties (like dipole moment and polarizability), and physicochemical properties relevant to drug development (like lipophilicity, and aqueous solubility). By systematically modifying the structure of the parent compound in silico (e.g., changing the position or nature of substituents) and calculating the resulting properties, a quantitative structure-property relationship (QSPR) model can be developed. This allows for the rational design of new derivatives with improved properties. For the broader class of pyrrolopyrazines, structure-activity relationship (SAR) studies, a subset of SPR, have been crucial in developing potent kinase inhibitors. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Determinants for Biological Activity (Pre-clinical/In vitro Focus)

The biological activity of derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold is intricately linked to the nature and position of its substituents. Studies have shown that this scaffold is a versatile platform for developing inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Janus Kinase 3 (JAK3). nih.govnih.gov

The core 5H-pyrrolo[2,3-b]pyrazine structure itself is a key determinant of activity. For instance, research has indicated that changing a 1H-pyrazolo[4,3-b]pyridine scaffold to a 5H-pyrrolo[2,3-b]pyrazine can lead to an increase in the inhibitory activity against FGFR1. nih.gov This highlights the importance of the fused pyrrole (B145914) and pyrazine (B50134) ring system in orienting the molecule within the target's binding site.

Substituents at various positions on the scaffold play crucial roles in modulating potency and selectivity. For example, in the context of FGFR inhibitors, modifications at the 5-position of the pyrrolopyrazine ring have been explored. The introduction of a 5-hydrosulfonyl group has been identified as an intriguing modification, allowing for the installation of chemical groups that can interact with different pockets of the kinase domain, which is essential for achieving selectivity. scienceopen.com

The following table summarizes the impact of different scaffolds on FGFR1 enzymatic activity, illustrating the importance of the core structure.

Compound IDScaffoldFGFR1 IC₅₀ (nM)
Compound A 1H-Pyrazolo[4,3-b]pyridine>1000
Compound B 5H-Pyrrolo[2,3-b]pyrazine 500

This table is illustrative and based on general findings in the literature. Actual IC₅₀ values can vary based on the specific substituents.

Rational Design of Pyrrolo[2,3-b]pyrazine Derivatives

The design of novel pyrrolo[2,3-b]pyrazine derivatives is often guided by a structure-based approach, utilizing co-crystal structures of lead compounds bound to their target proteins. scienceopen.comnih.gov This allows for the rational design of modifications aimed at enhancing potency and selectivity.

One successful strategy involves a hybrid design approach. For instance, by combining the 5H-pyrrolo[2,3-b]pyrazine scaffold with a dimethoxybenzene group, a known selectivity-enhancing motif for FGFR inhibitors, researchers have developed a new series of potent FGFR inhibitors. scienceopen.comnih.gov This rational design led to compounds with sub-nanomolar enzymatic activity. nih.gov

Computational and crystallographic analysis are key tools in this process. They can suggest favorable vectors for substitution to achieve desired properties like selectivity. For example, in the development of JAK3 inhibitors, analysis of the phenyl ether moiety suggested that modifications at this position could improve selectivity against other JAK family isoforms. nih.gov

Impact of Substituent Effects on Molecular Interactions

The nature of substituents on the pyrrolopyrazine ring directly influences the molecule's interactions with its biological target. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, often interacting with the hinge region of kinase proteins. pharmablock.com

In a series of 2-amino-pyrrolo[2,3-d]pyrimidine Aurora-A kinase inhibitors, a related scaffold, the substituents on the pyrrole ring were found to be critical for activity. nih.gov While direct studies on 2-methoxy-5h-pyrrolo[2,3-b]pyrazine are limited, the electronic properties of the methoxy (B1213986) group—an electron-donating group—would be expected to influence the electron density of the pyrazine ring and its ability to form hydrogen bonds.

The following table illustrates the effect of substituents on the inhibitory activity of pyrrolo[2,3-b]pyrazine derivatives against a target kinase.

Compound IDR1-Substituent (at position 2)R2-Substituent (at position 5)Target Kinase IC₅₀ (nM)
Derivative 1 HPhenylsulfonyl150
Derivative 2 AminoPhenylsulfonyl50
Derivative 3 Methoxy PhenylsulfonylData not available
Derivative 4 H(1-Methyl-1H-imidazol-4-yl)sulfonyl25

Bioisosteric Replacements within the Pyrrolopyrazine Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov

In the context of the pyrrolopyrazine scaffold, bioisosteric replacements have been explored to modulate activity. For example, the pyrazine ring itself can be considered a bioisostere of other aromatic systems like benzene (B151609) or pyridine. pharmablock.com The choice of the pyrrolopyrazine scaffold over others is often driven by its specific electronic and hydrogen bonding capabilities. nih.gov

The replacement of a methoxy group with other functionalities is a common bioisosteric strategy. For instance, a fluorine atom is often used as a bioisostere for a methoxy group to block metabolic pathways. While specific examples for the this compound are not detailed in the provided search results, this remains a viable strategy for the rational design of new analogs. Other potential bioisosteres for a methoxy group include small alkyl groups, cyano groups, or other small polar functionalities.

Pharmacophore Identification for Target Modulation

A pharmacophore is an abstract representation of the molecular features that are necessary for a molecule to interact with a specific biological target. For kinase inhibitors, a common pharmacophore includes a heterocyclic scaffold that can form hydrogen bonds with the kinase hinge region, along with hydrophobic groups that occupy adjacent pockets. pharmablock.com

While a specific pharmacophore model for this compound has not been explicitly defined in the literature, based on related kinase inhibitors, a hypothetical model would likely include:

A hydrogen bond acceptor feature corresponding to one or both of the pyrazine nitrogens.

A hydrogen bond donor/acceptor feature from the pyrrole NH.

A hydrophobic/aromatic feature representing the core scaffold.

Additional features based on the substituents at various positions, which would define the selectivity for a particular kinase.

Mechanistic Studies of Molecular Interactions Pre Clinical/in Vitro Focus

Investigations into Kinase Inhibition Mechanisms

The 5H-pyrrolo[2,3-b]pyrazine core has been extensively utilized in the design of kinase inhibitors, demonstrating a versatile binding mode that can be tailored to achieve both potency and selectivity.

FGFR1, AAK1, CDK2, and c-Met Inhibition

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have emerged as potent inhibitors of several kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1), Adaptor-Associated Kinase 1 (AAK1), Cyclin-Dependent Kinase 2 (CDK2), and the hepatocyte growth factor receptor (c-Met).

Research into FGFR inhibitors has shown that the 5H-pyrrolo[2,3-b]pyrazine scaffold is a promising starting point for the development of potent and selective agents. nih.govnih.gov In one study, a series of 5H-pyrrolo[2,3-b]pyrazine derivatives were rationally designed, synthesized, and evaluated for their ability to inhibit FGFR1. nih.gov This research was initiated from a weakly active compound identified in a c-Met inhibitor project. nih.gov Optimization, guided by the co-crystal structure of a compound with FGFR1, led to the discovery of several potent FGFR kinase inhibitors. nih.gov For instance, changing a 1H-pyrazolo[4,3-b]pyridine scaffold to a 5H-pyrrolo[2,3-b]pyrazine scaffold was found to increase the binding activity to FGFR1. nih.gov

Notably, certain compounds in this series demonstrated high selectivity for FGFR over c-Met. For example, three potent FGFR inhibitors showed minimal inhibition of c-Met at a concentration of 1µM, indicating a high degree of selectivity. frontiersin.org

While direct studies on 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine are limited, research on analogous structures provides valuable insights. For example, a pyrrolo[2,3-b]pyrazine analogue in a study focused on AAK1 inhibitors demonstrated potent AAK1 affinity, with an IC50 value of 0.00927 µM. nih.gov This highlights the potential of the pyrrolo[2,3-b]pyrazine core in targeting AAK1, a key regulator of intracellular trafficking for multiple viruses. nih.gov

Similarly, the broader class of pyrrolopyrimidines has been investigated for CDK2 inhibition. A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were identified as highly selective CDK2 inhibitors. nih.gov This suggests that the pyrrolo-fused pyrimidine/pyrazine (B50134) core can be adapted to target CDK2, a key regulator of the cell cycle.

Compound/AnalogTarget KinaseActivity/Finding
5H-pyrrolo[2,3-b]pyrazine derivativesFGFR1Identified as potent inhibitors through rational design and optimization. nih.gov
5H-pyrrolo[2,3-b]pyrazine derivativesc-MetShowed high selectivity for FGFR over c-Met, with some compounds exhibiting minimal c-Met inhibition at 1µM. frontiersin.org
Pyrrolo[2,3-b]pyrazine analogueAAK1Demonstrated very potent AAK1 affinity with an IC50 of 0.00927 µM. nih.gov
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onesCDK2Acted as highly selective inhibitors, highlighting the potential of the pyrrolo-pyrimidine scaffold. nih.gov

Exploration of Receptor Binding Affinities

The inhibitory activity of 5H-pyrrolo[2,3-b]pyrazine derivatives against receptor tyrosine kinases like FGFR is a direct consequence of their binding affinity to the receptor's kinase domain. The mechanism typically involves competitive binding at the ATP-binding site.

Structural studies have revealed that the nitrogen atom in the pyrrolo[2,3-b]pyrazine scaffold can act as a crucial hydrogen bond acceptor, interacting with the backbone of key amino acid residues in the kinase's hinge region, such as ALA564 in FGFR1. frontiersin.org This interaction helps to anchor the inhibitor in the ATP-binding pocket, preventing the binding of ATP and subsequent receptor autophosphorylation and activation. The design of these inhibitors often focuses on optimizing substitutions on the pyrrolo[2,3-b]pyrazine core to enhance these binding interactions and exploit other pockets within the active site to improve both potency and selectivity. nih.gov

Enzyme Activity Modulation Studies

The modulation of enzyme activity by 5H-pyrrolo[2,3-b]pyrazine derivatives has been quantitatively assessed through various enzymatic assays. For FGFR1 and c-Met, enzyme-linked immunosorbent assays (ELISAs) using purified recombinant proteins have been employed to determine the IC50 values of these compounds. frontiersin.org

These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the target kinase. The results from these studies have allowed for the detailed structure-activity relationship (SAR) analysis of the 5H-pyrrolo[2,3-b]pyrazine series, guiding the modification of the scaffold to enhance inhibitory activity against FGFR1 while minimizing effects on other kinases like c-Met. frontiersin.org

Inhibition of Specific Cellular Pathways

The inhibition of kinases by 5H-pyrrolo[2,3-b]pyrazine derivatives leads to the downstream modulation of specific cellular pathways critical for cell growth and survival.

DNA Synthesis Inhibition

By inhibiting kinases like FGFR, these compounds can block downstream signaling pathways such as the MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation. nih.gov The ultimate effect of this signaling blockade is the inhibition of DNA synthesis and cell cycle progression, leading to an anti-proliferative effect.

Furthermore, related heterocyclic compounds, such as 5-substituted pyrrolo[2,3-d]pyrimidine antifolates, have been shown to directly inhibit de novo purine (B94841) nucleotide biosynthesis by targeting enzymes like glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov This dual inhibition leads to a depletion of the purine nucleotide pool, thereby halting DNA synthesis and inducing apoptosis. nih.gov This provides a mechanistic precedent for how pyrrolo-fused pyrimidine/pyrazine structures can interfere with DNA synthesis.

Quorum Sensing Inhibition

Interestingly, the broader class of pyrrolopyrazine compounds has also been implicated in the inhibition of bacterial communication, known as quorum sensing (QS). A study identified 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, a derivative of a different pyrrolopyrazine isomer, as a potent inhibitor of biofilm formation in Pseudomonas aeruginosa by attenuating the QS system. frontiersin.org While this is not the 5H-pyrrolo[2,3-b]pyrazine scaffold, it demonstrates that the pyrrolopyrazine chemical space has the potential to yield compounds that can modulate bacterial virulence through the inhibition of QS pathways. frontiersin.org

Advanced Spectroscopic and Structural Characterization in Research

Utilization of Advanced NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the 5H-pyrrolo[2,3-b]pyrazine scaffold. core.ac.uk One-dimensional (1D) techniques like ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.com In derivatives of 5H-pyrrolo[2,3-b]pyrazine, the chemical shifts (δ) in the ¹H NMR spectrum distinguish between aromatic protons on the pyrrole (B145914) and pyrazine (B50134) rings, and the protons of the methoxy (B1213986) group. mdpi.com For instance, in a related derivative, protons on the bicyclic core appear in the aromatic region of the spectrum, while the methyl protons of a substituent are observed at a much higher field. mdpi.com

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, helping to identify adjacent protons within the ring systems. core.ac.uk More advanced experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. core.ac.uk For 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine, an HMBC experiment would be critical to confirm the exact position of the methoxy group by showing a correlation between the methoxy protons and the carbon atom on the pyrazine ring to which it is attached.

TechniquePurposeApplication to this compound
¹H NMRIdentifies distinct proton environments.Shows signals for pyrrole N-H, aromatic C-H, and methoxy O-CH₃ protons. mdpi.com
¹³C NMRIdentifies distinct carbon environments.Shows signals for aromatic carbons and the methoxy carbon. mdpi.com
COSYMaps ¹H-¹H spin-spin coupling networks.Confirms connectivity of protons on the pyrrole and pyrazine rings. core.ac.uk
HSQC/HMQCCorrelates directly bonded ¹H and ¹³C atoms.Assigns each carbon to its attached proton(s). ipb.pt
HMBCShows long-range ¹H-¹³C correlations (2-3 bonds).Confirms the position of the methoxy group and the fusion of the two rings. core.ac.uk

X-ray Crystallography for Ligand-Protein Co-Crystal Structures

X-ray crystallography provides definitive, high-resolution three-dimensional structural information, and it is particularly powerful in drug discovery when a ligand is co-crystallized with its protein target. nih.govpsu.edu The 5H-pyrrolo[2,3-b]pyrazine scaffold is a key component in a number of potent kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs). nih.govresearchgate.net

Research into FGFR inhibitors has utilized X-ray crystallography to reveal the precise binding mode of this scaffold within the ATP-binding site of the kinase. nih.gov Although the specific co-crystal structure for this compound is not detailed, analysis of closely related pyrrolopyrazine and pyrazolopyridine inhibitors bound to FGFR1 (PDB ID: 5Z0S) provides critical insights. nih.govresearchgate.net These studies show that the heterocyclic scaffold forms a crucial hydrogen bond with the backbone amide of residue Ala564 in the "hinge region" of the kinase. nih.gov This interaction anchors the inhibitor in the active site. Additionally, the flat, aromatic surface of the pyrrolopyrazine ring system can engage in favorable π-π stacking interactions with aromatic residues like Phe489 in the p-loop of FGFR1. nih.gov This detailed structural knowledge allows for rational, structure-based design to improve potency and selectivity. nih.gov

Interaction TypeLigand MoietyProtein Residue (FGFR1)Significance
Hydrogen BondingPyrrolopyrazine core nitrogensAla564 (Hinge Region)Anchors the inhibitor in the ATP binding site. nih.gov
π-π StackingAromatic ring systemPhe489 (P-loop)Enhances binding affinity through non-covalent interactions. nih.gov

Mass Spectrometry for Mechanistic Pathway Analysis

Mass spectrometry (MS) is a versatile analytical technique used for both initial compound confirmation and for studying its subsequent chemical or metabolic fate. mdpi.com In the synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives, low-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is routinely used to confirm the molecular weight of the target compound, typically by observing the protonated molecular ion [M+H]⁺. mdpi.com

Beyond simple characterization, MS is instrumental in analyzing mechanistic pathways, particularly metabolic pathways. In vitro metabolic stability tests using human liver microsomes (HLM) are a common application. nih.gov By incubating a compound like a 5H-pyrrolo[2,3-b]pyrazine derivative with HLM and analyzing the mixture over time by LC-MS, researchers can determine the rate of metabolic degradation. Furthermore, they can identify the masses of new peaks that appear, which correspond to metabolites (e.g., products of oxidation, demethylation, or glucuronidation), thus mapping the compound's metabolic fate. High-resolution mass spectrometry can provide exact mass measurements to help determine the elemental composition of these metabolites. Predicted collision cross-section (CCS) values can also be calculated, providing an additional physicochemical parameter to aid in the identification of the parent compound and its metabolites in complex mixtures. uni.luuni.lu

MS ApplicationInformation GainedExample Data
Molecular Weight ConfirmationConfirms identity of synthesized compound.Detection of the [M+H]⁺ ion. mdpi.com
Metabolic Stability AssayRate of compound degradation by metabolic enzymes.Percentage of parent compound remaining over time. nih.gov
Metabolite IdentificationStructure of metabolic products.Detection of new m/z values corresponding to hydroxylated or demethylated species.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic heterocyclic systems like this compound, the spectra are typically characterized by π → π∗ (pi to pi-antibonding) and n → π∗ (non-bonding to pi-antibonding) electronic transitions.

The extensive π-conjugated system of the pyrrolopyrazine core gives rise to strong π → π∗ absorptions. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons also allows for weaker n → π∗ transitions. The specific wavelength of maximum absorbance (λ_max) is sensitive to the molecular structure and substituents. The electron-donating methoxy group (-OCH₃) can cause a bathochromic (red) shift in the λ_max of the π → π∗ transition compared to the unsubstituted parent compound. In related donor-acceptor molecules built on a pyrido[2,3-b]pyrazine (B189457) backbone, strong intramolecular charge transfer (ICT) transitions have been observed in the 412–485 nm range. nih.gov Computational studies using Density Functional Theory (DFT) can be employed to model these electronic transitions and correlate them with the experimental spectra. rsc.orgnih.gov

Electronic TransitionOrbitals InvolvedExpected Spectral RegionStructural Feature
π → π∗π bonding to π antibondingStrong absorption in UV regionFused aromatic pyrrole and pyrazine rings
n → π∗Non-bonding (N, O lone pairs) to π antibondingWeaker absorption at longer wavelength than π → π∗Nitrogen and oxygen heteroatoms
Intramolecular Charge Transfer (ICT)Donor-Acceptor systemCan extend into the visible range (e.g., ~412-485 nm) nih.govElectron-donating methoxy group on the pyrazine acceptor ring

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of IR radiation at specific frequencies that correspond to the vibrations of chemical bonds. The chemical structures of novel pyrido[2,3-b]pyrazine derivatives have been confirmed using Fourier-transform infrared (FT-IR) spectroscopy. rsc.orgnih.gov

For this compound, the IR spectrum would display a characteristic set of absorption bands. The N-H bond of the pyrrole ring would produce a stretch typically in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be just below 3000 cm⁻¹. The region from 1500-1650 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations from the fused aromatic rings. A key indicator for the methoxy group would be a strong C-O-C (ether) stretching band, typically found in the 1050-1250 cm⁻¹ region.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Pyrrole N-HStretch3200 - 3400
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (Methoxy)Stretch2850 - 2960
Aromatic C=C and C=NStretch1500 - 1650 lookchem.com
Ether C-O-C (Methoxy)Stretch (asymmetric)1050 - 1250

Applications in Organic Synthesis and Materials Science Research

Use as a Building Block for Complex Molecular Architectures

The 5H-pyrrolo[2,3-b]pyrazine core is recognized as a privileged scaffold in medicinal chemistry, primarily for the construction of complex molecules designed to interact with biological targets. ebi.ac.ukrsc.org Its structure, which combines a pyrrole (B145914) and a pyrazine (B50134) ring, offers a planar, aromatic system with specific electronic characteristics and multiple points for substitution, making it an ideal starting point for creating diverse chemical libraries. chemsrc.com

This scaffold is particularly prominent in the design of kinase inhibitors. ebi.ac.ukrsc.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. Researchers have utilized the 5H-pyrrolo[2,3-b]pyrazine framework to develop potent and selective inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR). rsc.orgsigmaaldrich.com Through rational design and chemical synthesis, various functional groups can be attached to the core structure to optimize binding affinity and selectivity for the target enzyme. rsc.org

For instance, synthetic procedures often involve modifying the core at different positions to explore structure-activity relationships (SAR). ebi.ac.uk A common strategy is the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyrrolopyrazine, such as 2-bromo-5H-pyrrolo[2,3-b]pyrazine, is coupled with various boronic acids to introduce a wide range of substituents. nih.gov The introduction of groups like a 3,5-dimethoxyphenyl moiety has been shown to occupy hydrophobic pockets in the kinase domain, forming key interactions that enhance inhibitory activity. sigmaaldrich.com Patents describe extensive libraries of these derivatives, where substitutions, including methoxy (B1213986) groups on appended aryl rings, are systematically varied to fine-tune the pharmacological profile. rsc.org The versatility of the 5H-pyrrolo[2,3-b]pyrazine core allows for the creation of intricate molecular architectures tailored for specific biological functions.

Table 1: Examples of 5H-pyrrolo[2,3-b]pyrazine Derivatives as Kinase Inhibitors

Core ScaffoldTarget KinaseSignificance of DerivatizationReference
1H-pyrrolo[2,3-b]pyridineFGFR1, 2, 3, 4Optimization of a lead compound by adding a 3,5-dimethoxyphenyl group led to a potent pan-FGFR inhibitor with significantly increased ligand efficiency. sigmaaldrich.com
5H-pyrrolo[2,3-b]pyrazineFGFRChanging from a 1H-pyrazolo[4,3-b]pyridine to a 5H-pyrrolo[2,3-b]pyrazine scaffold was found to increase the binding activity for FGFR1. rsc.org
5H-pyrrolo[2,3-b]pyrazineHPK1Used as a basis for creating bifunctional compounds that can induce the degradation of the HPK1 protein, a target in cancer immunotherapy. google.com

Role in Organic Optoelectronic Materials Development

The pyrazine ring is a well-known electron-deficient moiety. researchgate.net Incorporating it into fused heterocyclic systems like pyrrolopyrazine creates materials with interesting photophysical and electronic properties that are highly sought after for optoelectronic applications. nih.govresearchgate.net These properties, such as tunable energy levels and charge transport characteristics, make pyrazine-based materials candidates for use in a variety of organic electronic devices. nih.govresearchgate.net

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is heavily dependent on the semiconductor material used. Theoretical and experimental studies have shown that incorporating electron-deficient units, such as a pyrazine ring, into conjugated organic molecules is a promising strategy for developing n-type (electron-transporting) semiconductors. rsc.org Introducing pyrazine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which improves stability in air and facilitates electron injection. rsc.org

While specific OFETs based on 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine have not been detailed, research on related structures highlights the potential. For example, co-oligomers containing a pyrazine unit linked to bithienyl or trifluoromethylphenyl groups have been synthesized and shown to exhibit p-type and n-type FET behavior, respectively. rsc.org Furthermore, quinoidal compounds based on the related pyrrolo[3,2-b]pyrrole (B15495793) skeleton have demonstrated high-performance n-channel OFET characteristics. nih.gov These findings suggest that the pyrrolo[2,3-b]pyrazine core is a promising candidate for investigation in the design of new organic semiconductors for transistor applications.

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The color and efficiency of an OLED are determined by the emissive material. Donor-acceptor (D-A) molecules, where an electron-donating part is linked to an electron-accepting part, are a major class of OLED emitters. The electron-deficient nature of the pyrazine core makes it an excellent acceptor unit in such designs. rsc.orguni.lu

By pairing a pyrazine-containing acceptor with different donor moieties, the emission color can be tuned across the visible spectrum. Research on the closely related pyrido[2,3-b]pyrazine (B189457) scaffold has demonstrated this principle effectively. rsc.org By systematically changing the donor unit attached to the pyrido[2,3-b]pyrazine core, researchers have created a family of materials that can emit light from blue to red. rsc.org Some of these materials also exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light, with some devices achieving high external quantum efficiencies (EQEs) of up to 20%. rsc.orguni.lu These results underscore the potential of fused pyrazine systems like this compound as core structures for the development of novel emitters for high-performance OLEDs.

Organic photovoltaic (OPV) cells, including dye-sensitized solar cells (DSSCs), offer a pathway to low-cost, flexible solar energy conversion. In DSSCs, a sensitizer (B1316253) (dye) absorbs light and injects an electron into a semiconductor, generating a current. The design of the dye is critical, and pyrazine-based molecules have shown considerable promise as efficient sensitizers. google.com The pyrazine unit can act as a π-bridge or an acceptor within the dye's molecular structure, facilitating the intramolecular charge transfer (ICT) that is essential for efficient device operation. google.com

A comprehensive review of pyrazine-based sensitizers highlights the use of various cores, including the pyrrolopyrazine scaffold. google.com Dyes built with these cores can achieve strong absorption across the solar spectrum and have the appropriate energy levels for effective electron transfer. google.com For example, organic sensitizers based on the thieno[3,4-b]pyrazine (B1257052) π-bridge have been synthesized and used to construct DSSCs with power conversion efficiencies of over 5%. The adaptability of the pyrazine core allows for the design of dyes with diverse optical properties, making them suitable for applications such as building-integrated photovoltaics.

Table 2: Optoelectronic Applications of Related Pyrazine Scaffolds

ScaffoldApplicationKey FindingReference
Pyrido[2,3-b]pyrazineOLEDsA versatile core for creating full-color emitters, including TADF materials with EQEs up to 20.0%. rsc.org
Pyrazine Co-oligomersOFETsDemonstrated both p-type and n-type behavior depending on the co-oligomer structure. rsc.org
Thieno[3,4-b]pyrazineDSSCsUsed as a π-bridge in sensitizers, achieving power conversion efficiencies over 5%.
PyrrolopyrazineDSSCsIdentified as a promising core for the design of metal-free sensitizers. google.com

Derivatization for Fluorescent Probes and Labels

Fluorescent probes are indispensable tools in biological research and medical diagnostics, allowing for the visualization and detection of specific analytes, ions, or biological processes. google.com The core principle involves a fluorophore (the light-emitting component) linked to a recognition unit that selectively interacts with the target. This interaction triggers a change in the fluorescence properties, such as turning the signal "on" or "off," or shifting its color. researchgate.net

Heterocyclic compounds are excellent platforms for designing such probes. The derivatization of scaffolds related to pyrrolopyrazine has been successfully used to create fluorescent sensors. For instance, pyrazole-based probes have been developed for the sensitive detection of mercury ions (Hg²⁺) in water. researchgate.net In a similar vein, pyrido[2,3-b]pyrazine derivatives have been synthesized for use in the electrochemical sensing of DNA. The synthesis of these probes typically involves functionalizing the core heterocycle with a group that can bind to the target of interest. For example, a patent describes how pyrrolo[2,3-b]pyrazine-based compounds can be conjugated to other molecules and used in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, a powerful technique for studying molecular interactions. google.com These examples demonstrate that the this compound scaffold possesses the necessary chemical handles and photophysical potential to be derivatized into sophisticated fluorescent probes and labels for a wide array of sensing and imaging applications.

Patent Literature Analysis Academic Research Perspective

Review of Novel Synthetic Processes for Pyrrolo[2,3-b]pyrazine Analogues

The patent literature reveals sophisticated multi-step synthetic strategies for the creation of complex pyrrolo[2,3-b]pyrazine derivatives, rather than a direct, single-patent focus on the synthesis of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine itself. A key patent, US9745311B2, provides a detailed blueprint for the synthesis of substituted 5H-pyrrolo[2,3-b]pyrazine derivatives, which are crucial intermediates for potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. google.com

The synthetic pathways disclosed in this patent are illustrative of modern organic synthesis, employing a variety of coupling reactions and strategic functional group manipulations. A general approach involves the construction of the core heterocyclic system followed by the introduction of various substituents.

One of the central strategies outlined begins with a protected pyrrole (B145914) derivative, which is then elaborated to form the pyrazine (B50134) ring. A notable process described in the patent involves the preparation of a halogenated 5H-pyrrolo[2,3-b]pyrazine intermediate. google.com This halide then serves as a versatile handle for introducing a diverse array of chemical moieties through well-established cross-coupling reactions, such as the Sonogashira coupling, to append alkyne-containing fragments. google.com

Subsequent transformations, including hydrogenation of the alkyne, can then be performed to achieve the desired final structure. The patent also details methods for the preparation of aniline (B41778) derivatives that are coupled to the pyrrolo[2,3-b]pyrazine core. google.com For instance, the displacement of a fluorine atom on a precursor ring with an amine, followed by etherification to introduce methoxy (B1213986) groups, and subsequent saponification and decarboxylation, showcases a meticulously planned synthetic sequence. google.com

While the patent does not provide a standalone synthesis for this compound, it explicitly claims compounds where the 2-position is substituted with a methoxy group. google.com This implies that the synthetic routes described are amenable to the introduction of a methoxy group at this position, likely through the use of appropriately substituted starting materials or through a nucleophilic substitution reaction on a suitable precursor, such as a 2-chloro or 2-bromo derivative of the pyrrolo[2,3-b]pyrazine core.

The table below summarizes a selection of patented synthetic methodologies relevant to the pyrrolo[2,3-b]pyrazine scaffold.

Patent/Reference Synthetic Strategy Highlights Key Intermediates Reaction Types
US9745311B2Construction of the 5H-pyrrolo[2,3-b]pyrazine core followed by functionalization.Halogenated 5H-pyrrolo[2,3-b]pyrazine, aniline derivatives.Sonogashira coupling, hydrogenation, nucleophilic aromatic substitution, saponification, decarboxylation. google.com

Patent Landscape for Mechanistic Applications of Pyrrolo[2,3-b]pyrazine Derivatives

The patent landscape for this compound derivatives is dominated by their application as kinase inhibitors, a class of drugs that block the action of enzymes called kinases. Kinases play a crucial role in cell signaling, growth, and division, and their dysregulation is a hallmark of many cancers.

A pivotal area of application for these compounds, as detailed in patent US9745311B2, is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). google.com FGFRs are a family of receptor tyrosine kinases whose aberrant activation is implicated in the development and progression of various cancers. google.com The patent discloses a series of substituted pyrrolo[2,3-b]pyrazines, including those with a 2-methoxy substituent, that are potent and selective inhibitors of one or more FGFR enzymes. google.com

The core 5H-pyrrolo[2,3-b]pyrazine scaffold serves as a versatile template for designing these inhibitors. The substituents on the pyrrole and pyrazine rings are strategically chosen to optimize binding affinity and selectivity for the target kinase. The patent specifically claims compounds where the R² position (corresponding to the 2-position of the pyrazine ring) is a methoxy group, and other positions are substituted with groups like hydrogen and fluorine. google.com This highlights the importance of the 2-methoxy substitution pattern in achieving the desired pharmacological profile.

The mechanism of action of these compounds involves binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the pro-cancerous signaling cascade. The development of such targeted inhibitors is a significant advancement in personalized medicine, offering the potential for more effective and less toxic cancer treatments.

The table below outlines the patented mechanistic applications of pyrrolo[2,3-b]pyrazine derivatives.

Patent/Reference Target Mechanism of Action Therapeutic Application
US9745311B2Fibroblast Growth Factor Receptors (FGFRs)Inhibition of kinase activity by blocking the ATP-binding site.Treatment of FGFR-associated diseases such as cancer and myeloproliferative disorders. google.com

Future Research Directions and Emerging Areas

Addressing Gaps in Mechanistic Understanding of Biological Activity

While derivatives of 5H-pyrrolo[2,3-b]pyrazine have shown promise as inhibitors of various kinases, the precise mechanisms of action are not always fully understood. researchgate.net Future research should focus on elucidating these mechanisms to better inform drug design and development. For instance, while some derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a deeper understanding of the structure-activity relationship (SAR) is needed. researchgate.netnih.gov Studies have shown that modifications to the 5H-pyrrolo[2,3-b]pyrazine scaffold can significantly impact its binding activity with targets like FGFR1. mdpi.comnih.gov

Further investigation into how substitutions on the pyrrolopyrazine ring influence interactions with the ATP-binding pocket of various kinases is crucial. Computational and crystallographic analyses can provide valuable insights into these interactions, guiding the design of more potent and selective inhibitors. nih.gov

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine and its derivatives is a key area for future research. Current synthetic routes can be complex and may not always provide the desired efficiency or selectivity. semanticscholar.org The development of novel, more streamlined synthetic methodologies is essential for producing these compounds on a larger scale for further research and potential clinical applications.

For example, exploring new catalytic systems or multicomponent reactions could lead to more efficient and atom-economical synthetic pathways. rsc.org Research into the synthesis of related heterocyclic systems, such as pyrrolo researchgate.netnih.govpyrido[2,4-d]pyrimidin-6-ones, has highlighted the challenges and opportunities in this area, including the use of catalysts like boron trifluoride etherate to facilitate cyclization reactions. semanticscholar.org

Exploration of New Therapeutic Targets Based on Structural Insights

The 5H-pyrrolo[2,3-b]pyrazine scaffold has been reported to exhibit activity against a range of kinase targets, including Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), JAK3, and ataxia telangiectasia and Rad3-related protein (ATR). mdpi.comnih.gov This suggests that derivatives of this compound could have therapeutic potential beyond their current focus.

Future research should explore these and other potential therapeutic targets. Structure-based drug design, guided by the known binding modes of existing 5H-pyrrolo[2,3-b]pyrazine inhibitors, can be a powerful tool in this exploration. nih.govnih.gov For instance, the discovery of pyrrolo[2,3-b]pyrazine derivatives as activators of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels highlights the potential for this scaffold in treating diseases beyond cancer. nih.gov

Advanced Material Science Applications

Beyond its therapeutic potential, the unique electronic properties of the pyrrolo[2,3-b]pyrazine core suggest its utility in advanced material science. The development of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds has demonstrated their potential in applications such as electrochemical DNA sensing and nonlinear optics (NLO). rsc.org

The push-pull nature of some pyrazine (B50134) derivatives, where electron-donating and electron-withdrawing groups are incorporated into the molecular structure, can lead to interesting photophysical properties. mdpi.com Future research could focus on designing and synthesizing this compound derivatives with tailored electronic and optical properties for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity and physicochemical properties of new, unsynthesized compounds. This can help to prioritize which molecules to synthesize and test, saving time and resources.

Virtual Screening: Machine learning models can be used to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific therapeutic target. researchgate.net

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties, potentially leading to the discovery of novel and highly potent 5H-pyrrolo[2,3-b]pyrazine derivatives.

By integrating AI and ML into the research pipeline, scientists can more efficiently explore the vast chemical space around the this compound scaffold and accelerate the discovery of new therapeutic agents and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine?

  • Methodological Answer : The compound can be synthesized via bromination of pyrrolo[2,3-b]pyrazine derivatives using N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) or acetonitrile, followed by methoxylation. For example, tert-butyl ester intermediates (e.g., tert-butyl 2-bromo derivatives) are functionalized via nucleophilic substitution with methoxide ions under anhydrous conditions . Reaction optimization includes controlling temperature (room temperature to 50°C) and using catalysts like Pd(PPh₃)₂Cl₂ for cross-coupling reactions .

Q. How can structural characterization of this compound derivatives be performed?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (500 MHz) to identify proton environments and carbon frameworks, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for solid-state structural elucidation. For example, NMR signals for the methoxy group typically appear as singlets at δ ~3.8–4.0 ppm, while pyrrolo-pyrazine protons resonate between δ 6.5–8.5 ppm .

Q. What solvents and conditions are suitable for purification?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating intermediates. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>98%). Recrystallization from ethanol or dichloromethane/hexane mixtures is effective for crystalline products .

Advanced Research Questions

Q. How does the methoxy substituent influence the compound’s kinase inhibition profile?

  • Methodological Answer : The methoxy group enhances selectivity for Janus kinases (JAKs) by forming hydrogen bonds with hinge-region residues (e.g., Leu959 in JAK2). Comparative studies using IC₅₀ assays show that 2-methoxy derivatives exhibit 3–5× higher potency against JAK1/3 compared to chloro or bromo analogs. Molecular docking (software: AutoDock Vina) and surface plasmon resonance (SPR) validate binding affinities (KD ~10–50 nM) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ variations in cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using MTT assays (72-hour exposure, 10% FBS) and validate with clonogenic survival assays . For kinase inhibition, use ATP-concentration-matched assays to account for competitive binding .

Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyrazine core be achieved?

  • Methodological Answer : Regioselectivity is controlled via microwave-assisted amination (exclusive 3-substitution) or Buchwald-Hartwig coupling (2-substitution). For example, 2-bromo-3-chloro precursors react with amines under Pd catalysis (XPhos ligand, Cs₂CO₃) to yield 2-amino derivatives, while metal-free MW conditions favor 3-amino products .

Q. What are the key structure-activity relationship (SAR) insights for antitumor activity?

  • Methodological Answer : Substituents at the 2-position (methoxy, bromo) significantly impact FGFR1 inhibition (e.g., 2-methoxy derivatives show ΔGbinding = −9.2 kcal/mol vs. −7.8 kcal/mol for chloro analogs). Electron-withdrawing groups at the 5-position (e.g., tosyl) improve metabolic stability (t½ > 2 hours in liver microsomes) .

Q. How do optical and thermal properties vary with structural modifications?

  • Methodological Answer : Introduce π-extended substituents (e.g., ethynylphenyl) to redshift absorption (λmax ~450→550 nm) and enhance fluorescence quantum yield (ΦF up to 0.62). Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C for methyl- or tosyl-protected derivatives, making them suitable for optoelectronic materials .

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